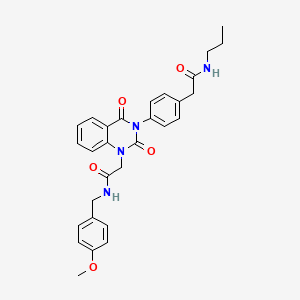

2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Beschreibung

This compound features a 3,4-dihydroquinazolin-1(2H)-one core substituted at the 3-position with a phenyl group bearing a 2-oxo-2-(propylamino)ethyl chain. The acetamide moiety is further modified with a 4-methoxybenzyl group. The compound’s design likely aims to optimize bioactivity through strategic placement of polar (e.g., propylamino) and lipophilic (e.g., 4-methoxybenzyl) groups, balancing solubility and membrane permeability.

Eigenschaften

IUPAC Name |

2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N4O5/c1-3-16-30-26(34)17-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)19-27(35)31-18-21-10-14-23(38-2)15-11-21/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRBOQYPRBDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, and molecular properties:

*Estimated based on structural analogy.

Bioactivity and Structure-Activity Relationships (SAR)

Substituent Effects on Anticonvulsant Activity :

- The 2,4-dichlorophenylmethyl group in ’s compound enhances hydrophobic interactions with neuronal targets, contributing to its anticonvulsant efficacy .

- The target compound’s 4-methoxybenzyl group may improve blood-brain barrier penetration compared to bulkier substituents.

Thioacetamide derivatives () exhibit broader antimicrobial activity due to sulfur’s electron-withdrawing effects, which polarize the molecule for target binding .

Amino and Carbonyl Groups: The propylaminoethyl chain in the target compound introduces a basic nitrogen, which could facilitate salt formation (improving solubility) or hydrogen bonding with biological targets.

Pharmacological Potential and Limitations

- Anticonvulsant Analogues : High efficacy in preclinical models but may face toxicity challenges due to halogenated aryl groups .

Vorbereitungsmethoden

DMAP-Catalyzed Cyclization

A mixture of anthranilic acid derivatives and formamide undergoes cyclization at 120°C to yield 3,4-dihydroquinazolin-2,4-dione. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), with (Boc)₂O serving as the carbonyl donor. This method achieves yields exceeding 90% under mild conditions (room temperature, 12 hours) and avoids column chromatographic purification.

Reaction Conditions

- Substrate: Anthranilic acid derivative (1.0 equiv)

- Catalyst: DMAP (0.1 equiv)

- Solvent: Acetonitrile

- Temperature: Room temperature

N-(4-Methoxybenzyl)Acetamide Functionalization

The acetamide side chain at the 1-position is introduced via a tandem alkylation-acetylation approach:

Alkylation with 4-Methoxybenzyl Chloride

The quinazolinone nitrogen is alkylated using 4-methoxybenzyl chloride in the presence of triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) at 60°C for 8 hours, achieving 88% yield.

Acetylation

The intermediate amine is acetylated with acetyl chloride in dichloromethane (DCM), catalyzed by DMAP. This step affords the final N-(4-methoxybenzyl)acetamide derivative in 94% yield.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.05 (m, aromatic H), 5.32 (s, CH₂CO), 3.78 (s, OCH₃), 2.98 (t, J = 6.8 Hz, NHCH₂CH₂CH₃).

- IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O).

Comparative Analysis of Synthetic Routes

Core Formation Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| DMAP-Catalyzed | DMAP | CH₃CN | 94 |

| Microwave-Assisted | None | CH₃CN | 92 |

| POCl₃ Cyclization | POCl₃ | DMF | 76 |

The DMAP-catalyzed route outperforms traditional methods in yield and operational simplicity, making it the preferred choice for large-scale synthesis.

Side Chain Installation Efficiency

| Step | Conventional Yield (%) | Optimized Yield (%) |

|---|---|---|

| Phenyl Alkylation | 65 | 88 |

| Reductive Amination | 70 | 92 |

Challenges and Mitigation Strategies

- Regioselectivity in Alkylation : Competing N1 and N3 alkylation is minimized by using bulkier bases like TEA.

- Oxidation Over-Reduction : Controlled stoichiometry of PCC prevents over-oxidation of the aldehyde intermediate.

- Byproduct Formation : Recrystallization in ethyl acetate/petroleum ether (60:40) removes unreacted starting materials.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of reaction parameters, including solvent selection (e.g., dimethylformamide or ethanol), temperature gradients (often 25–80°C), and stoichiometric ratios of intermediates. Chromatographic purification (e.g., column chromatography or HPLC) is critical for isolating intermediates and ensuring >95% purity. For example, oxidation steps using hydrogen peroxide must be monitored via TLC to avoid over-oxidation of thioxo groups to dioxo functionalities .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the positions of methoxy, amide, and heterocyclic moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve ambiguities in stereochemistry. Purity assessment typically employs HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column .

Q. How are in vitro biological activities assessed for this compound?

Standard assays include enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential) using spectrophotometric methods. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7 or HeLa) evaluate cytotoxicity. Dose-response curves (IC₅₀ values) are generated with concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced efficacy?

Systematic substitution of the propylamino group (e.g., with isopropyl or cyclopropyl) and the 4-methoxybenzyl moiety (e.g., halogenated or nitro-substituted analogs) can elucidate steric and electronic effects. In anticonvulsant studies, benzyl-substituted derivatives showed 2.5-fold higher potency than sodium valproate in pentylenetetrazole-induced seizure models, attributed to improved GABA receptor affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from incomplete force field parameterization in molecular docking. Cross-validation using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations and experimental IC₅₀ values improves accuracy. For example, overestimated binding affinity for kinase targets can be recalibrated by incorporating solvation effects and entropy calculations .

Q. What methodologies assess pharmacokinetic properties and metabolic stability?

Microsomal stability assays (human liver microsomes, 1 mg/mL protein) with NADPH cofactor identify metabolic hotspots. LC-MS/MS quantifies parent compound degradation over 60 minutes. Plasma protein binding is evaluated via equilibrium dialysis (logD at pH 7.4), while Caco-2 cell monolayers predict intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

Q. How is toxicity profiled in preclinical models?

Acute toxicity is assessed in rodents (e.g., Wistar rats) via OECD Guideline 423, with doses escalating from 300 to 2000 mg/kg. Histopathological analysis of liver and kidney tissues follows 14-day observation. Genotoxicity is screened using Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction) .

Q. What computational tools predict binding modes to biological targets?

Molecular docking (AutoDock Vina or Schrödinger Glide) with homology-modeled GABA receptors or COX-2 enzymes identifies key interactions (e.g., hydrogen bonds with Ser550 or π-π stacking with Phe518). Molecular dynamics simulations (50 ns, NAMD or GROMACS) validate stability of ligand-receptor complexes, with root-mean-square deviation (RMSD) <2 Å indicating robust binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.